molecular formula C29H30N4O4 B11278876 2-{4-[1-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide

2-{4-[1-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide

Cat. No.: B11278876
M. Wt: 498.6 g/mol
InChI Key: YBPGKDKQAOJAKA-UHFFFAOYSA-N
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Description

This compound is a quinazoline-2,4-dione derivative functionalized with a 2,5-dimethylphenylamino group and an N-isopropylacetamide moiety. The quinazoline dione core is a privileged scaffold in medicinal chemistry, often associated with anticonvulsant, anticancer, and kinase-inhibitory activities .

Properties

Molecular Formula

C29H30N4O4

Molecular Weight

498.6 g/mol

IUPAC Name

2-[4-[1-[2-(2,5-dimethylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-propan-2-ylacetamide

InChI

InChI=1S/C29H30N4O4/c1-18(2)30-26(34)16-21-11-13-22(14-12-21)33-28(36)23-7-5-6-8-25(23)32(29(33)37)17-27(35)31-24-15-19(3)9-10-20(24)4/h5-15,18H,16-17H2,1-4H3,(H,30,34)(H,31,35)

InChI Key

YBPGKDKQAOJAKA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC=C(C=C4)CC(=O)NC(C)C

Origin of Product

United States

Preparation Methods

Acylation-Cyclization of Anthranilic Acid

Anthranilic acid reacts with acyl chlorides (e.g., chloroacetyl chloride) in acetic anhydride to form 1,3-benzoxazin-4-one intermediates, which undergo cyclization with amines. For example:

  • Anthranilic acid + chloroacetyl chloride → 2-chloro-1,3-benzoxazin-4-one.

  • Cyclization with ammonium acetate yields 2,4-dioxoquinazoline.
    This method achieves yields of 66–75% and is scalable for bulk synthesis.

Oxidative Domino Synthesis

A novel I₂/TBHP-mediated domino reaction between isatins and o-amino benzamides constructs the quinazolinone core in one pot. This method avoids isolation of intermediates, improving efficiency (yields: 85–92%). For instance:

Isatin+o-amino-N-aryl benzamideI₂/TBHP2-(2,4-dioxoquinazolin-3-yl)-N-aryl benzamide\text{Isatin} + \text{o-amino-N-aryl benzamide} \xrightarrow{\text{I₂/TBHP}} \text{2-(2,4-dioxoquinazolin-3-yl)-N-aryl benzamide}

This approach is ideal for introducing hybrid pharmacophores.

Functionalization of the Quinazolinone Core

Introduction of the 2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl Side Chain

The side chain is appended via alkylation or nucleophilic substitution:

Alkylation with Haloacetamides

Quinazolinone intermediates react with 2-chloro-N-(2,5-dimethylphenyl)acetamide in DMF using K₂CO₃ as a base. For example:

Quinazolinone+ClCH₂CONH-C₆H₃(CH₃)₂-2,5DMF, K₂CO₃2-[(2,5-dimethylphenyl)amino]-2-oxoethyl-quinazolinone\text{Quinazolinone} + \text{ClCH₂CONH-C₆H₃(CH₃)₂-2,5} \xrightarrow{\text{DMF, K₂CO₃}} \text{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl-quinazolinone}

Yields range from 70–85%.

Oxidative Coupling

MnOx catalysts enable oxidative coupling of alcohols with amines under O₂, forming C–N bonds. For instance, benzyl alcohol derivatives react with 2-aminobenzylamine to generate substituted quinazolines (yields: 90–99%).

Coupling with N-Isopropylacetamide

The final step involves attaching N-isopropylacetamide to the quinazolinone-phenyl scaffold:

Amide Bond Formation

Activated esters of acetic acid (e.g., NHS esters) react with isopropylamine in dichloromethane:

2-[4-(quinazolinonyl)phenyl]acetic acid+HATUActivated esterisopropylamineN-isopropylacetamide derivative\text{2-[4-(quinazolinonyl)phenyl]acetic acid} + \text{HATU} \rightarrow \text{Activated ester} \xrightarrow{\text{isopropylamine}} \text{N-isopropylacetamide derivative}

Yields exceed 80% with purities >95%.

Horner-Wadsworth-Emmons Reaction

Phosphonoacetate derivatives undergo olefination with aldehydes under basic conditions. For example:

Diethyl phosphonoacetate+4-(quinazolinonyl)benzaldehydeLiCl, NaOH2-[4-(quinazolinonyl)phenyl]acetateisopropylamineTarget compound\text{Diethyl phosphonoacetate} + \text{4-(quinazolinonyl)benzaldehyde} \xrightarrow{\text{LiCl, NaOH}} \text{2-[4-(quinazolinonyl)phenyl]acetate} \xrightarrow{\text{isopropylamine}} \text{Target compound}

This method is employed in industrial-scale syntheses.

Catalysts and Reaction Optimization

StepCatalyst SystemSolventTemperatureYieldSource
Quinazolinone cyclizationI₂/TBHPAcetic acid80°C85–92%
AlkylationK₂CO₃DMF50–60°C70–85%
Oxidative couplingMnOChlorobenzene120°C91–99%
Amide couplingHATU/DIEADCMRT>80%

Purification and Characterization

  • Crystallization : Crude products are purified via recrystallization from ethanol/water (1:1) or DMF/heptane.

  • Chromatography : Column chromatography (SiO₂, CHCl₃:MeOH 49:1) resolves regioisomers.

  • Analytical Data :

    • ¹H NMR (DMSO-d₆): δ 7.93 (d, aromatic), 2.23 (s, N–CH(CH₃)₂).

    • HPLC : Purity >98%.

Challenges and Solutions

  • Regioselectivity : Competing N- vs. O-alkylation is mitigated using bulky bases (e.g., DIPEA).

  • Solubility : Polar aprotic solvents (DMF, DMAc) enhance intermediate solubility.

  • Scale-Up : Continuous flow systems improve safety for exothermic steps (e.g., acylations).

Recent Advances

  • Enzymatic Catalysis : Lipases (e.g., CAL-B) enable greener amide bond formation under mild conditions.

  • Photoredox Methods : Visible-light-mediated C–H functionalization reduces reliance on metal catalysts .

Chemical Reactions Analysis

Reaction Conditions for N-Isopropylacetamide Formation

The synthesis of the amide component (N-isopropylacetamide) demonstrates variability in reaction protocols:

Yield Reagents Conditions Key Steps
100%Triethylamine, dichloromethaneIce bath, overnight stirring at RTAcetic anhydride added slowly to isopropylamine/triethylamine mixture .
89.5%Potassium carbonate, dichloromethane0–20°C, 12hAcetic anhydride added at 0°C, warmed to RT, and quenched with potassium carbonate .
92%Hydroxyapatite-supported Cu₂OAcetonitrile, 50°C, 0.1hReflux with Cu₂O catalyst under air atmosphere .
13.4 kgPotassium carbonate, ethyl acetate0–5°C, large-scaleSlow addition of acetyl chloride to isopropylamine, quenched with water .

Functional Group Transformations

The compound undergoes reactions targeting its amide and quinazolinone moieties :

  • Amide Hydrolysis :
    Potential cleavage of the amide bond under acidic or basic conditions, yielding carboxylic acids or amines.

  • Oxidation/Reduction :
    The quinazolinone core may undergo oxidation to form more reactive intermediates or reduction to generate dihydroquinazoline derivatives.

  • Substitution Reactions :
    The dimethylphenyl group or phenyl rings could participate in electrophilic aromatic substitution, depending on directing groups.

In Vitro Reaction Monitoring

Key analytical techniques for reaction tracking include:

  • TLC : Used to monitor reaction progress and purity.

  • HPLC : Employed for quantitative analysis of product yields and impurity profiling.

Biological Relevance of Reaction Pathways

The compound’s synthesis leverages molecular hybridization of pharmacophores (amide + quinazoline), enhancing its biological activity. For example:

  • Anticancer Potential : Similar quinazolinone-amide hybrids have shown DNA intercalation and cytotoxicity against cancer cell lines (e.g., A549, HepG2) .

  • Mechanistic Insights : Docking studies (e.g., PDB ID 1N37) reveal binding to DNA targets, validating anticancer activity .

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as a therapeutic agent in various diseases. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.

  • Anticancer Activity : Preliminary studies indicate that derivatives of quinazoline compounds exhibit anticancer properties. The presence of the quinazoline moiety in this compound may provide similar anticancer effects through mechanisms such as apoptosis induction or cell cycle arrest .
  • Anti-inflammatory Properties : Compounds containing the quinazoline structure have shown promise as anti-inflammatory agents. In silico studies have indicated that modifications to the compound may enhance its ability to inhibit inflammatory pathways .

Enzyme Inhibition Studies

Research has focused on the compound's ability to inhibit enzymes involved in disease processes. For instance, docking studies suggest that this compound could act as an inhibitor of 5-lipoxygenase, an enzyme implicated in inflammatory responses .

Structure-Activity Relationship (SAR) Studies

Understanding how modifications to the chemical structure affect biological activity is crucial for optimizing drug candidates. The diverse functional groups present in this compound allow for extensive SAR studies to identify which modifications enhance efficacy or reduce toxicity.

Case Studies and Research Findings

Study FocusFindingsReference
Anticancer ActivityThe compound showed significant cytotoxicity against various cancer cell lines in vitro, suggesting potential for further development as an anticancer drug.
Anti-inflammatory PotentialMolecular docking studies indicated strong binding affinity to 5-lipoxygenase, supporting its role as a potential anti-inflammatory agent.
Enzyme InhibitionInhibitory effects were observed against specific kinases involved in cancer progression, indicating possible therapeutic applications in oncology.

Mechanism of Action

The mechanism of action of 2-[4-(1-{[(2,5-dimethylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinazoline Dione Derivatives

The closest analog is N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide (), which shares the quinazoline dione core and acetamide side chain but differs in substituents. Key distinctions include:

  • In contrast, the 2,5-dimethylphenyl group in the target compound may improve lipophilicity (logP ~3.7 estimated) and reduce toxicity .
  • Synthetic Routes : Both compounds are synthesized via condensation of quinazoline dione intermediates with substituted acetamides. However, the target compound likely requires milder oxidation conditions due to the absence of thioxo intermediates .

Acetamide-Functionalized Azo Compounds

Compounds like N-(4-((4-hydroxy-3-((2-phenylhydrazono)methyl)phenyl)diazenyl)phenyl)acetamide () highlight the role of acetamide groups in stabilizing molecular conformations. Unlike the target compound, azo derivatives exhibit extended π-conjugation, which enhances UV-Vis absorption but reduces blood-brain barrier permeability .

Chlorinated/Nitro-Substituted Acetamides

N-[4-Chloro-2-[2-(2-chloro-4-nitrophenyl)diazenyl]-5-[(2-hydroxypropyl)amino]phenyl]acetamide () demonstrates the impact of halogenation and nitro groups on safety and solubility. The target compound’s lack of nitro groups and chlorine substituents likely reduces cytotoxicity (e.g., H317 sensitization risk in vs.

Data Table: Comparative Analysis of Key Properties

Property Target Compound Compound Compound
Molecular Formula C₂₈H₂₉N₃O₄ C₁₇H₁₂Cl₂N₂O₃ C₁₇H₁₇Cl₂N₅O₄
Molecular Weight 483.55 g/mol 363.20 g/mol 426.25 g/mol
logP (XLogP3) ~3.7 (estimated) 3.2 3.7
Hydrogen Bond Donors 3 2 3
Hydrogen Bond Acceptors 7 5 7
Topological Polar Surface Area 89 Ų 75 Ų 132 Ų
Reported Activity Hypothesized anticonvulsant Anticonvulsant (ED₅₀ = 12 mg/kg) Not reported
Safety Profile No data Low acute toxicity H317 (skin sensitization)

Research Findings and Mechanistic Insights

  • Anticonvulsant Potential: ’s compound showed ED₅₀ = 12 mg/kg in rodent models, attributed to sodium channel modulation. The target compound’s isopropyl group may enhance CNS penetration, though this requires validation .
  • DFT Studies : ’s computational models suggest acetamide derivatives with planar conformations exhibit higher stability. The target compound’s dimethylphenyl group may introduce steric hindrance, altering binding kinetics .
  • Toxicity : ’s diazenyl and nitro groups correlate with sensitization risks, absent in the target compound. This underscores the safety advantages of alkyl over aromatic substituents .

Biological Activity

The compound 2-{4-[1-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide is a complex organic molecule characterized by a quinazolinone core and various functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and antioxidant properties.

Chemical Structure and Properties

The molecular formula of the compound is C29H30N4O4C_{29}H_{30}N_{4}O_{4}, with a molecular weight of 498.6 g/mol. The IUPAC name describes its intricate structure, which includes multiple functional groups that may contribute to its biological activity.

PropertyValue
Molecular FormulaC29H30N4O4C_{29}H_{30}N_{4}O_{4}
Molecular Weight498.6 g/mol
IUPAC Name2-{4-[1-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide
InChI KeyYBPGKDKQAOJAKA-UHFFFAOYSA-N

Antimicrobial Activity

Recent studies have shown that compounds containing the quinazolinone scaffold exhibit significant antimicrobial properties. For instance, derivatives similar to the compound have demonstrated effectiveness against various bacterial strains. A study indicated that quinazolinone derivatives could inhibit the growth of Mycobacterium tuberculosis, with IC50 values indicating potent activity at low concentrations .

Anticancer Properties

Research has indicated that quinazolinone derivatives possess anticancer properties by inducing apoptosis in cancer cells. The mechanism typically involves the inhibition of specific kinases or other targets that are crucial for cancer cell proliferation. For example, certain analogs have been shown to trigger cell cycle arrest and apoptosis in human cancer cell lines .

Antioxidant Activity

The antioxidant capacity of this compound can be evaluated using various assays such as DPPH and ABTS methods. These assays measure the ability of compounds to scavenge free radicals. Compounds with similar structures have shown varying degrees of antioxidant activity, suggesting potential applications in preventing oxidative stress-related diseases .

Case Studies and Research Findings

  • Antimycobacterial Activity : A study focused on synthesizing new quinazolinone derivatives found that several compounds exhibited strong antimycobacterial activity against M. tuberculosis. The most active compounds showed IC50 values as low as 2.32 µM without significant toxicity towards normal cells .
  • In Silico Studies : Computational studies have predicted favorable binding interactions of similar compounds with target proteins involved in bacterial metabolism and cancer cell signaling pathways. Molecular docking studies suggest that these compounds can effectively interact with enzymes critical for pathogen survival or cancer cell growth .
  • Toxicity Assessments : Toxicity evaluations using Daphnia magna assays revealed moderate toxicity for some quinazolinone derivatives, indicating a need for further optimization to enhance therapeutic index while minimizing adverse effects .

Q & A

Q. What are the established synthetic routes for preparing 2-{4-[1-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving:
  • Step 1 : Preparation of the quinazolinone core through condensation of methyl 2-isothiocyanatobenzoate with glycine, followed by oxidation with hydrogen peroxide to yield 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid .
  • Step 2 : Activation of the carboxylic acid using N,N′-carbonyldiimidazole (CDI) and coupling with substituted acetamide derivatives (e.g., N-isopropylacetamide) under mild conditions to form the final product .
  • Optimization : Use statistical Design of Experiments (DoE) to screen variables (temperature, solvent, stoichiometry) and identify optimal conditions. Central Composite Design (CCD) is effective for balancing efficiency and accuracy .

Q. How can researchers characterize the crystal structure and intermolecular interactions of this compound?

  • Methodological Answer :
  • X-ray Crystallography : Single crystals are grown via slow evaporation (e.g., in methylene chloride). Diffraction data reveal dihedral angles between aromatic rings (e.g., 48.45° between dichlorophenyl and pyrazolyl rings) and hydrogen-bonding patterns (e.g., N–H⋯O dimers with R22(10) motifs) critical for stability .
  • Computational Validation : Density Functional Theory (DFT) calculations can corroborate experimental bond lengths and angles .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodological Answer :
  • In Vitro Screening : Use cell-based assays (e.g., MTT for cytotoxicity) and enzyme inhibition studies (e.g., kinase or protease targets). For anticonvulsant activity, employ maximal electroshock (MES) or pentylenetetrazole (PTZ) models in rodents .
  • Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., 2,5-dimethylphenyl vs. halogenated analogs) to identify pharmacophores .

Advanced Research Questions

Q. How can computational reaction path search methods enhance the design of novel analogs?

  • Methodological Answer :
  • Quantum Chemical Calculations : Use software like Gaussian or ORCA to model transition states and energy barriers for key reactions (e.g., amide coupling).
  • Machine Learning (ML) : Train ML models on datasets of reaction yields and conditions to predict optimal synthetic pathways. ICReDD’s integrated computational-experimental workflows reduce trial-and-error experimentation .
  • Case Study : Reaction path searches for similar quinazolinones identified steric repulsion effects, guiding substituent placement to minimize rotational strain .

Q. What strategies resolve contradictions in bioactivity data across structurally similar compounds?

  • Methodological Answer :
  • Meta-Analysis : Aggregate data from multiple studies (e.g., antimicrobial IC50 values for quinazolinones) and apply multivariate regression to identify confounding variables (e.g., lipophilicity vs. solubility) .
  • Advanced SAR : Use 3D-QSAR models (CoMFA/CoMSIA) to map electrostatic and steric fields influencing activity .

Q. How can AI-driven process simulation tools (e.g., COMSOL Multiphysics) optimize large-scale synthesis?

  • Methodological Answer :
  • Reactor Modeling : Simulate heat/mass transfer in batch or flow reactors to scale up CDI-mediated coupling reactions.
  • AI Integration : Train neural networks on real-time sensor data (e.g., pH, temperature) to dynamically adjust conditions, achieving >90% yield reproducibility .

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